molecular formula C7H13NO3 B2535889 4-(ethylcarbamoyl)butanoic Acid CAS No. 75727-33-2

4-(ethylcarbamoyl)butanoic Acid

Cat. No.: B2535889
CAS No.: 75727-33-2
M. Wt: 159.185
InChI Key: SSTGFNDNZPNRMJ-UHFFFAOYSA-N
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Description

4-(Ethylcarbamoyl)butanoic acid, also known as 5-(ethylamino)-5-oxopentanoic acid, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . This compound is characterized by the presence of an ethylcarbamoyl group attached to a butanoic acid backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

4-(Ethylcarbamoyl)butanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 4-(ethylcarbamoyl)butanoic acid indicates that it has a GHS07 signal word of warning. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4-(ethylcarbamoyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Ethylcarbamoyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The ethylcarbamoyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of 4-(ethylcarbamoyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-(Ethylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(ethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-8-6(9)4-3-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTGFNDNZPNRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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